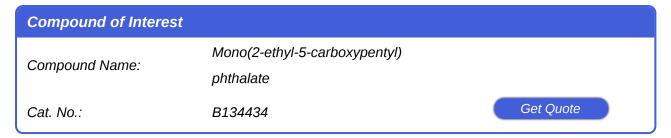


# Application Notes and Protocols: Synthesis of Mono(2-ethyl-5-carboxypentyl) phthalate

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For Research Purposes

# Audience: Researchers, scientists, and drug development professionals. Abstract

This document provides a detailed protocol for the synthesis of **Mono(2-ethyl-5-carboxypentyl)** phthalate (MECPP), a significant oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). MECPP serves as a crucial biomarker for assessing human exposure to DEHP and is a subject of toxicological studies due to the endocrine-disrupting properties of phthalates. The synthesis involves a multi-step process, including the preparation of a key intermediate, 5-(hydroxymethyl)heptanoic acid, followed by its esterification with phthalic anhydride. This protocol is intended for research and laboratory use. Additionally, this document outlines the general signaling pathway associated with the endocrine-disrupting effects of phthalate monoesters.

### **Physicochemical and Analytical Data**

A summary of the key physicochemical and analytical properties of **Mono(2-ethyl-5-carboxypentyl)** phthalate is provided below.



Property	Value	Reference(s)
Molecular Formula	C16H20O6	[1][2]
Molecular Weight	308.33 g/mol	[1][2]
CAS Number	40809-41-4	[1]
Appearance	White to Beige Solid/Gel	[3][4]
IUPAC Name	2-(5-carboxy-2- ethylpentoxy)carbonylbenzoic acid	[1]
Solubility	Soluble in DMSO and Methanol (sparingly), slightly soluble in Chloroform.	[3]
Mass Spectrometry Data	Precursor Adduct [M-H] <sup>-</sup> : 307.1187	[1]

# Proposed Synthesis of Mono(2-ethyl-5-carboxypentyl) phthalate

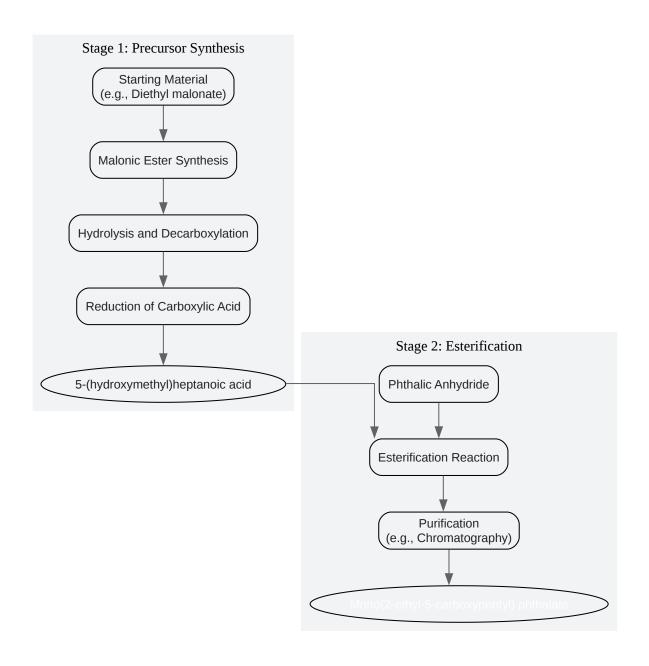
The synthesis of MECPP is a multi-step process. The following sections detail a proposed experimental protocol based on established organic chemistry principles and available literature describing similar transformations. The overall synthesis involves two main stages:

- Synthesis of the precursor alcohol: 5-(hydroxymethyl)heptanoic acid.
- Esterification of the precursor alcohol with phthalic anhydride.

A general overview of the synthesis is the acylation of an  $\omega$ -hydroxy benzyl ester or its corresponding carboxylate with phthalic anhydride.[5]

### **Experimental Workflow**





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Proposed workflow for the synthesis of Mono(2-ethyl-5-carboxypentyl) phthalate.



### Stage 1: Proposed Synthesis of 5-(hydroxymethyl)heptanoic acid

This stage outlines a plausible synthetic route to the key alcohol precursor.

#### 2.2.1. Materials and Reagents

- Diethyl malonate
- Sodium ethoxide
- 1-Bromo-4-pentene
- Sodium hydroxide
- Hydrochloric acid
- Lithium aluminum hydride (LAH) or other suitable reducing agent
- · Anhydrous diethyl ether or THF
- Reagents for hydroboration-oxidation (e.g., Borane-THF complex, hydrogen peroxide, sodium hydroxide)

#### 2.2.2. Protocol

- Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1-bromo-4pentene and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester groups. After cooling, acidify the mixture with hydrochloric acid, which will also induce decarboxylation to yield 2-ethyl-5-hexenoic acid.



- Hydroboration-Oxidation: Dissolve the resulting 2-ethyl-5-hexenoic acid in anhydrous THF.
   Cool the solution in an ice bath and add borane-THF complex dropwise. Allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction with water, followed by the addition of aqueous sodium hydroxide and hydrogen peroxide to oxidize the borane intermediate to the primary alcohol.
- Work-up and Purification: After the oxidation is complete, acidify the mixture and extract the
  product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate,
  filter, and concentrate under reduced pressure. The crude 5-(hydroxymethyl)heptanoic acid
  can be purified by column chromatography.

# Stage 2: Synthesis of Mono(2-ethyl-5-carboxypentyl) phthalate

#### 2.3.1. Materials and Reagents

- 5-(hydroxymethyl)heptanoic acid (from Stage 1)
- Phthalic anhydride
- Pyridine or other suitable base catalyst
- Dichloromethane or other suitable solvent

#### 2.3.2. Protocol

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-(hydroxymethyl)heptanoic acid and an equimolar amount of phthalic anhydride in dichloromethane.
- Catalysis: Add a catalytic amount of pyridine to the mixture.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be
  monitored by TLC or LC-MS. The reaction involves the nucleophilic attack of the primary
  alcohol on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of
  the anhydride ring and the formation of the monoester.



- Work-up: Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove the pyridine, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Mono(2-ethyl-5-carboxypentyl) phthalate.

## Proposed Reaction Parameters and Expected Outcome

The following table summarizes the proposed reaction conditions and theoretical yields. These are estimated values and may require optimization.

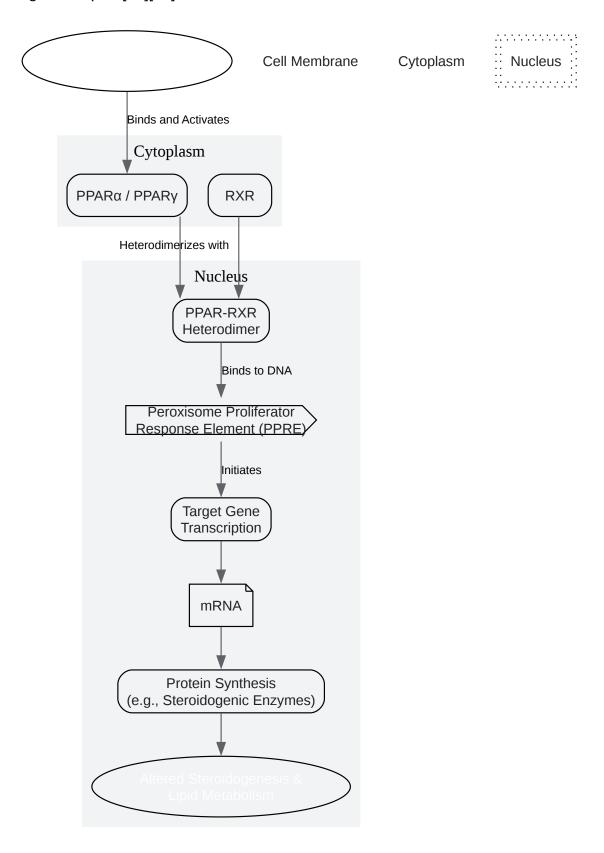
Parameter	Stage 1 (Overall)	Stage 2 (Esterification)
Reaction Scale	1-10 g	1-5 g
Reaction Temperature	Varies (Reflux, 0°C to RT)	Room Temperature
Reaction Time	24-48 hours (multi-step)	4-12 hours
Proposed Solvent	Ethanol, THF, Diethyl Ether	Dichloromethane
Proposed Catalyst	Sodium Ethoxide, Borane	Pyridine
Theoretical Yield	40-60%	80-95%
Proposed Purification	Column Chromatography	Column Chromatography

# Signaling Pathway: Endocrine Disruption by Phthalate Monoesters

Phthalate monoesters, including MECPP, are known endocrine disruptors that can interfere with normal hormonal signaling. One of the primary mechanisms is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and steroidogenesis.[6][7][8] The interaction of phthalate metabolites with PPARs can lead to the dysregulation of genes involved in hormone synthesis and metabolism.



[9] Additionally, some phthalate metabolites may interact with other nuclear receptors, such as the androgen receptor.[10][11]





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General signaling pathway for phthalate monoester-mediated endocrine disruption via PPAR activation.

### **Concluding Remarks**

The protocol provided herein offers a comprehensive guide for the synthesis of **Mono(2-ethyl-5-carboxypentyl)** phthalate for research applications. Due to the lack of a publicly available, detailed synthesis protocol, the presented methodology is a proposed route based on established chemical principles. Researchers should perform appropriate characterization (e.g., NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound. The information on the signaling pathway highlights the importance of MECPP in studies of endocrine disruption and toxicology.

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